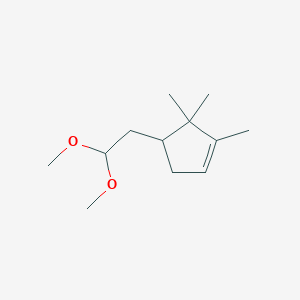
4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene is an organic compound characterized by a cyclopentene ring substituted with a 2,2-dimethoxyethyl group and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethoxyethyl)-1,5,5-trimethylcyclopentene typically involves the reaction of 1,5,5-trimethylcyclopentene with 2,2-dimethoxyethanol in the presence of an acid catalyst. The reaction proceeds through an electrophilic addition mechanism, where the acid catalyst protonates the double bond of the cyclopentene, making it more susceptible to nucleophilic attack by the 2,2-dimethoxyethanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentene derivatives.
科学的研究の応用
4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2,2-dimethoxyethyl)-1,5,5-trimethylcyclopentene involves its interaction with molecular targets through its functional groups. The dimethoxyethyl group can participate in hydrogen bonding and van der Waals interactions, while the cyclopentene ring can undergo π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole: Shares the dimethoxyethyl group but has a different core structure.
4,6-Dihydroxy-2-methylpyrimidine: Contains a similar functional group but differs in the ring structure.
Uniqueness
4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene is unique due to its specific combination of a cyclopentene ring with a dimethoxyethyl group and three methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
20145-44-2 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
4-(2,2-dimethoxyethyl)-1,5,5-trimethylcyclopentene |
InChI |
InChI=1S/C12H22O2/c1-9-6-7-10(12(9,2)3)8-11(13-4)14-5/h6,10-11H,7-8H2,1-5H3 |
InChIキー |
HKVDRKISWRYMIT-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(C1(C)C)CC(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















